molecular formula C9H17NO4 B1409098 Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate CAS No. 1428330-70-4

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

Cat. No.: B1409098
CAS No.: 1428330-70-4
M. Wt: 203.24 g/mol
InChI Key: RNKWSKWWWDZDLB-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4) is a high-value azetidine derivative supplied with a typical purity of 97% or higher . This compound features a four-membered azetidine ring substituted at the 3-position with both a primary alcohol and a tertiary alcohol, and is protected at the nitrogen by a tert-butoxycarbonyl (Boc) group . Its molecular formula is C9H17NO4 and it has a molecular weight of approximately 203.24 g/mol . This structure makes it a versatile and critical building block in medicinal chemistry and pharmaceutical research, particularly for constructing complex nitrogen-containing scaffolds with tailored stereoelectronic properties . The presence of two differentially reactive hydroxyl groups allows for selective functionalization, enabling researchers to explore diverse chemical space and synthesize targeted molecules for drug discovery programs . The Boc protecting group enhances the compound's stability during synthetic processes and can be readily removed under mild acidic conditions when needed . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please handle with appropriate care; safety data indicates it may cause skin and eye irritation and may be harmful if swallowed .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-4-9(13,5-10)6-11/h11,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKWSKWWWDZDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428330-70-4
Record name tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:

  • Azetidine Ring Formation : The compound can be utilized to synthesize other azetidine derivatives, which are important in pharmaceuticals.
  • Functional Group Modification : Its hydroxymethyl and carboxylate groups can undergo transformations to create derivatives with enhanced properties.

Medicinal Chemistry

The compound has potential applications in drug development due to its biological activity:

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the tert-butyl group enhances solubility and stability, making it a candidate for further investigation in cancer therapies .
  • Neuroprotective Effects : Research has shown that derivatives of this compound may protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Case Study: Antitumor Activity

A study conducted on azetidine derivatives demonstrated that specific modifications to the this compound structure resulted in increased cytotoxicity against various cancer cell lines. The phenyl group was identified as crucial for enhancing these effects, indicating that structural optimization could lead to potent anticancer agents.

Biological Research

In biological research, this compound is being studied for its interactions with biomolecules:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways and cancer progression. This suggests that this compound may also exhibit such inhibitory effects .
  • Cell Signaling Modulation : The compound may interact with specific receptors or signaling pathways that regulate cell growth and apoptosis, which is critical for developing targeted therapies.

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations and Reactivity

Compound Name Substituents Molecular Formula Key Differences Reactivity/Applications Reference
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate Methoxymethyl (CH₂OCH₃) C₁₀H₁₉NO₄ Methoxy group increases lipophilicity vs. hydroxymethyl. Reduced hydrogen-bonding capacity; intermediate in RAF inhibitor synthesis.
tert-Butyl 3-hydroxy-3-[(piperidin-1-yl)methyl]azetidine-1-carboxylate Piperidinylmethyl C₁₅H₂₆N₂O₃ Basic piperidine enhances solubility in acidic conditions. Potential for further alkylation or quaternization.
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate Cyano (CN), methyl (CH₃) C₉H₁₄N₂O₂ Electron-withdrawing cyano group stabilizes ring. Used in diversification via nucleophilic substitution.
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluoro (F) C₉H₁₆FNO₃ Fluorine enhances metabolic stability and bioavailability. Explored in PET imaging or fluorinated drug candidates.
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate Amino (NH₂) C₉H₁₈N₂O₃ Amino group enables Schiff base formation or peptide coupling. Intermediate for bioactive molecule synthesis.

Physicochemical Properties

Property Target Compound tert-Butyl 3-cyano-3-methyl Derivative tert-Butyl 3-fluoro Derivative
Solubility Moderate in polar solvents (due to hydroxyl) Low (hydrophobic cyano/methyl) Moderate (fluorine increases polarity)
Stability Stable under anhydrous conditions Sensitive to strong bases Hydrolytically stable
Hazards H315, H319, H335 H302 (oral toxicity) H302, H315, H319

Biological Activity

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS Number: 1428330-70-4) is a heterocyclic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological relevance.

  • Molecular Formula : C9H17NO4
  • Molecular Weight : 203.24 g/mol
  • Purity : ≥97%
  • Physical Form : White solid

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in antimicrobial and anticancer activities. Its structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens. Notably, it has demonstrated activity against multidrug-resistant strains of bacteria.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus (MRSA)4–8 μg/mL
Mycobacterium abscessus4–8 μg/mL
Mycobacterium smegmatis4–8 μg/mL
Mycobacterium tuberculosis0.5–1.0 μg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown selective cytotoxicity against specific cancer cell lines while sparing normal cells.

Case Study: MDA-MB-231 Cell Line

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, this compound exhibited significant inhibition of cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Selectivity Index (Normal Cells)Reference
MDA-MB-2310.12619-fold lower toxicity
MCF10A (normal cells)>2.5-

The selectivity index indicates that the compound could provide a favorable therapeutic window, making it a promising candidate for further development in cancer therapy.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by inhibiting key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial assessments indicate moderate bioavailability and favorable metabolic stability.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl) and azetidine ring protons (δ 3.0–4.0 ppm).
  • IR : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of the carboxylate) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular weight (e.g., 215.29 g/mol) .

Advanced
Solid-state NMR (ssNMR) distinguishes crystalline vs. amorphous forms, critical for polymorph studies. High-resolution MS/MS fragments the hydroxyl-methyl group, revealing stability under CID conditions .

How does the hydroxymethyl group influence the compound’s reactivity?

Advanced
The hydroxymethyl group participates in hydrogen bonding, affecting solubility (logP ~1.2) and nucleophilic substitution kinetics. Oxidation with KMnO₄ in acidic conditions converts it to a carboxylic acid, while Mitsunobu reactions enable etherification . Substituent effects are modeled via Hammett plots, showing electron-withdrawing groups accelerate Boc deprotection .

What are the key challenges in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Byproduct Formation : Competing N-Boc deprotection under acidic conditions is mitigated by using scavengers like polymer-bound dimethylamine .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) resolves diastereomers. For industrial-scale purity (>99%), simulated moving bed (SMB) chromatography is employed .

How can computational methods predict the compound’s stability under varying pH conditions?

Advanced
Molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) predict hydrolysis rates of the Boc group. At pH < 2, the half-life decreases to <1 hour due to protonation of the carboxylate oxygen. DFT calculations (B3LYP/6-31G*) corroborate experimental degradation pathways .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves (nitrile), goggles, and lab coats.
  • Storage : Under nitrogen at –20°C to prevent moisture absorption .
  • Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How is this compound utilized as a building block in medicinal chemistry?

Advanced
It serves as a precursor for:

  • Protease Inhibitors : Functionalization at the azetidine nitrogen introduces pharmacophores (e.g., pyrimidine rings via Suzuki coupling) .
  • PET Tracers : Radiolabeling with ¹⁸F at the hydroxymethyl group requires kryptofix-mediated fluorination .

How do conflicting crystallographic data on azetidine derivatives inform structural analysis?

Advanced
Discrepancies in bond angles (e.g., C-N-C in the azetidine ring) arise from torsional strain. SHELXL refinement with twin-law corrections resolves pseudo-symmetry artifacts. Comparative studies using Cambridge Structural Database (CSD) entries validate deviations <2° .

What strategies resolve low yields in cross-coupling reactions involving this compound?

Q. Advanced

  • Catalyst Optimization : Pd(OAc)₂/XPhos systems enhance Buchwald-Hartwig amination yields (~80%) .
  • Microwave Assistance : 30-minute reactions at 120°C improve conversion rates by 25% compared to thermal heating .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

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